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Compound of Interest

Compound Name: Vilaprisan

Cat. No.: B611686 Get Quote

Vilaprisan Drug-Drug Interaction Potential: A
Technical Support Resource
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding vilaprisan's potential for drug-drug

interactions (DDIs). The following frequently asked questions (FAQs) and troubleshooting

guides are designed to address specific issues that may be encountered during experimental

design and clinical co-administration studies.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for vilaprisan?

A1: Vilaprisan is predominantly metabolized in the liver.[1][2] In vitro data and clinical studies

have confirmed that cytochrome P450 3A4 (CYP3A4) is the pivotal enzyme responsible for the

oxidative metabolism of vilaprisan.[1][2][3] Aldoketoreductases also contribute to its

metabolism to a lesser extent.

Q2: Does vilaprisan have the potential to inhibit or induce CYP enzymes?

A2: Vilaprisan has a low potential to act as a perpetrator of drug-drug interactions. In vitro

assays showed no inhibition of major CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19,

2D6, 2E1, and 3A4) at concentrations up to 5 µM. Therefore, it is not expected to cause
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clinically significant alterations in the metabolism of co-administered substrates of these

enzymes.

Q3: What is the impact of co-administering a strong CYP3A4 inhibitor with vilaprisan?

A3: Co-administration of a strong CYP3A4 inhibitor, such as itraconazole, will significantly

increase the systemic exposure of vilaprisan. A clinical DDI study demonstrated a substantial

increase in vilaprisan's area under the curve (AUC) and maximum concentration (Cmax) when

administered with itraconazole. For this reason, the concomitant use of vilaprisan with strong

CYP3A4 inhibitors is not recommended.

Q4: What is the effect of co-administering a strong CYP3A4 inducer with vilaprisan?

A4: The co-administration of a strong CYP3A4 inducer, such as rifampicin, will dramatically

decrease the systemic exposure of vilaprisan. A clinical study showed that rifampicin led to a

very large reduction in vilaprisan exposure, which would likely render the drug therapeutically

ineffective. Consequently, the use of strong CYP3A4 inducers with vilaprisan should be

avoided.

Q5: Are there any other significant drug interactions to be aware of?

A5: Due to its mechanism of action as a selective progesterone receptor modulator (SPRM), it

is not recommended to use vilaprisan with progestin-containing oral contraceptives.

Troubleshooting Guide for Co-Administration
Studies
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Observed Issue Potential Cause Recommended Action

Unexpectedly high vilaprisan

plasma concentrations in a co-

administration study.

Concomitant administration of

a known or suspected

CYP3A4 inhibitor.

Review all co-administered

medications and supplements

for potential CYP3A4 inhibitory

effects. If a strong inhibitor is

identified, its use should be

discontinued if clinically

appropriate, and vilaprisan

dosing may need to be

adjusted or temporarily

withheld.

Vilaprisan plasma

concentrations are lower than

anticipated.

Co-administration of a

CYP3A4 inducer.

Screen for the use of any

medications or herbal

supplements (e.g., St. John's

Wort) that are known CYP3A4

inducers. Concomitant use of

strong inducers is not

recommended.

Variability in vilaprisan

exposure among study

participants.

Genetic polymorphism in

CYP3A4, although typically

less impactful than potent

inhibitors/inducers. Differences

in adherence to the

investigational products.

While routine genotyping for

CYP3A4 is not standard,

consider it if unexplained

variability persists. Reinforce

the importance of adherence

with study participants.

Quantitative Data from DDI Studies
The following tables summarize the pharmacokinetic parameters from key drug-drug interaction

studies involving vilaprisan.

Table 1: Effect of the Strong CYP3A4 Inhibitor Itraconazole on Vilaprisan Pharmacokinetics
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Pharmacokinet
ic Parameter

Vilaprisan
Alone

Vilaprisan +
Itraconazole

Fold Change
90%
Confidence
Interval

AUC - - ~6.2 5.4 - 7.2

Cmax - - ~1.8 -

Data from a clinical DDI study where a single oral dose of 4 mg vilaprisan was administered

with and without the strong CYP3A4 inhibitor itraconazole (200 mg/day).

Table 2: Effect of the Strong CYP3A4 Inducer Rifampicin on Vilaprisan Pharmacokinetics

Pharmacokinet
ic Parameter

Vilaprisan
Alone

Vilaprisan +
Rifampicin

% Decrease
90%
Confidence
Interval

AUC - - ~96% -

Cmax - - ~86% -

Data from a clinical DDI study where a single oral dose of 4 mg vilaprisan was administered

with and without the strong CYP3A4 inducer rifampicin (600 mg/day).

Experimental Protocols
Protocol for CYP3A4 Inhibition Study (Summarized)

A clinical study was conducted in healthy postmenopausal women to assess the impact of

CYP3A4 inhibition on vilaprisan's pharmacokinetics. The study followed a two-period design.

In the first period, participants received a single oral dose of 4 mg vilaprisan. In the second

period, participants received multiple doses of the strong CYP3A4 inhibitor itraconazole (200

mg once daily) for 14 days, with a single 4 mg oral dose of vilaprisan co-administered on a

specified day. Plasma samples were collected at predetermined time points to determine

vilaprisan concentrations.

Protocol for CYP3A4 Induction Study (Summarized)
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An open-label, two-period study was conducted in healthy postmenopausal women to quantify

the effects of the strong CYP3A4 inducer rifampicin on the pharmacokinetics of vilaprisan.

Participants received a single 4 mg oral dose of vilaprisan in each of the two periods. In the

second period, the administration of vilaprisan was preceded and followed by rifampicin at a

dose of 600 mg per day. A subtherapeutic dose of midazolam (1 mg) was co-administered with

vilaprisan to monitor the induction of CYP3A4. Plasma concentrations of vilaprisan were

measured to assess the impact of CYP3A4 induction.

Visualizations
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Caption: Vilaprisan's metabolic pathway and the impact of CYP3A4 inhibitors and inducers.
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Caption: Decision workflow for planning vilaprisan co-administration studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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